
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2C receptor. This binding leads to the activation of downstream signaling pathways, which ultimately results in the release of neurotransmitters such as dopamine and norepinephrine. This activity is believed to be responsible for the antidepressant and anxiolytic effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine are largely related to its activity on the serotonin system. It has been found to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been found to increase heart rate and blood pressure, which may be related to its stimulant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the serotonin system and its role in mood regulation. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine is its potential for off-target effects, particularly on other serotonin receptor subtypes. This can complicate the interpretation of results and may require additional experiments to confirm the specificity of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine's effects.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. One area of interest is the development of more selective agonists for the 5-HT2C receptor, which could provide a more targeted approach to treating depression and anxiety disorders. Additionally, further research is needed to understand the potential long-term effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine on the serotonin system and other neurotransmitter systems. Finally, there is a need for more studies on the potential use of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in the treatment of obesity, particularly in combination with other weight loss interventions.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves the reaction of 3-chloroaniline with 2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
MCPP has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to act as a serotonin receptor agonist, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been studied for its potential use in the treatment of obesity, as it has been found to suppress appetite and induce weight loss.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVVAQMAWQYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)
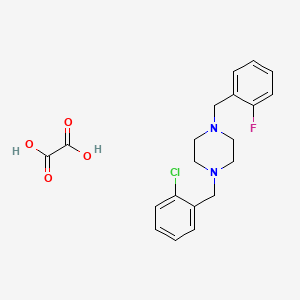
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
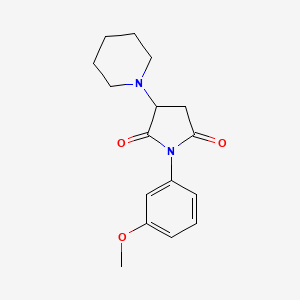
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
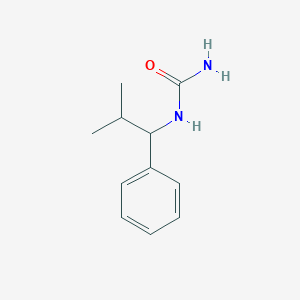
methyl]acetamide](/img/structure/B4887395.png)
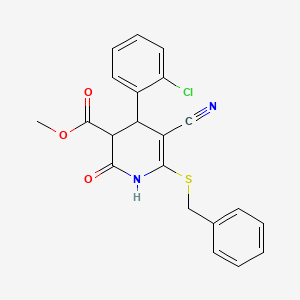
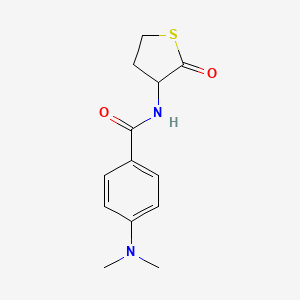
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)